2,6-Dimethyl-3-(piperidin-4-yl)pyridine
Overview
Description
2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two methyl groups at positions 2 and 6, and a piperidine ring attached at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents. One common method is the hydrogenation of 2,6-dimethylpyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually involve moderate temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring, potentially leading to the formation of secondary or tertiary amines.
Substitution: The methyl groups and the piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,6-Dimethyl-3-(piperidin-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the pyridine ring.
2,6-Dimethylpyridine: The precursor to 2,6-Dimethyl-3-(piperidin-4-yl)pyridine, featuring a pyridine ring with two methyl groups.
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Uniqueness
This compound is unique due to the combination of the pyridine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-3-piperidin-4-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11/h3-4,11,13H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWYAMYUKPRFAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCNCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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